molecular formula C14H11IN2O3 B6132120 N-(4-iodophenyl)-2-methyl-3-nitrobenzamide CAS No. 329941-33-5

N-(4-iodophenyl)-2-methyl-3-nitrobenzamide

Cat. No. B6132120
CAS RN: 329941-33-5
M. Wt: 382.15 g/mol
InChI Key: OQYMTQKQOFSTQB-UHFFFAOYSA-N
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Description

N-(4-iodophenyl)-2-methyl-3-nitrobenzamide, also known as INB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. INB belongs to the class of nitroaromatic compounds, which have been extensively studied for their pharmacological properties.

Mechanism of Action

The mechanism of action of N-(4-iodophenyl)-2-methyl-3-nitrobenzamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in key cellular processes. N-(4-iodophenyl)-2-methyl-3-nitrobenzamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. N-(4-iodophenyl)-2-methyl-3-nitrobenzamide has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
N-(4-iodophenyl)-2-methyl-3-nitrobenzamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-(4-iodophenyl)-2-methyl-3-nitrobenzamide has been shown to induce apoptosis, or programmed cell death. N-(4-iodophenyl)-2-methyl-3-nitrobenzamide has also been shown to inhibit the migration and invasion of cancer cells, which is an important step in the metastasis of cancer. In animal models, N-(4-iodophenyl)-2-methyl-3-nitrobenzamide has been shown to reduce inflammation and improve tissue repair.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-iodophenyl)-2-methyl-3-nitrobenzamide in lab experiments is its relative ease of synthesis. Additionally, N-(4-iodophenyl)-2-methyl-3-nitrobenzamide has been shown to have low toxicity in animal models, making it a promising candidate for further study. However, one limitation of using N-(4-iodophenyl)-2-methyl-3-nitrobenzamide in lab experiments is its limited solubility, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of N-(4-iodophenyl)-2-methyl-3-nitrobenzamide. One area of interest is the development of N-(4-iodophenyl)-2-methyl-3-nitrobenzamide derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-iodophenyl)-2-methyl-3-nitrobenzamide and its potential applications in cancer therapy and inflammation. Finally, the use of N-(4-iodophenyl)-2-methyl-3-nitrobenzamide as a fluorescent probe for imaging biological systems is an area of active research, with promising results in animal models.

Synthesis Methods

The synthesis of N-(4-iodophenyl)-2-methyl-3-nitrobenzamide involves the reaction of 4-iodoaniline with 2-methyl-3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an intermediate, which is then treated with an acid to yield the final product. The synthesis of N-(4-iodophenyl)-2-methyl-3-nitrobenzamide is a straightforward process that can be carried out in a laboratory setting with relative ease.

Scientific Research Applications

N-(4-iodophenyl)-2-methyl-3-nitrobenzamide has been studied for its potential applications in cancer therapy, as it has been shown to inhibit the growth of cancer cells. N-(4-iodophenyl)-2-methyl-3-nitrobenzamide has also been investigated for its anti-inflammatory properties, with promising results in animal models. Additionally, N-(4-iodophenyl)-2-methyl-3-nitrobenzamide has been studied for its potential use as a fluorescent probe for imaging biological systems.

properties

IUPAC Name

N-(4-iodophenyl)-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IN2O3/c1-9-12(3-2-4-13(9)17(19)20)14(18)16-11-7-5-10(15)6-8-11/h2-8H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQYMTQKQOFSTQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201267122
Record name N-(4-Iodophenyl)-2-methyl-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201267122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

329941-33-5
Record name N-(4-Iodophenyl)-2-methyl-3-nitrobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329941-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Iodophenyl)-2-methyl-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201267122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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